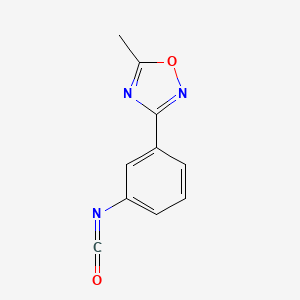
(1-methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . There are different kinds of synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The imidazole (1,3-diaza-2,4-cyclopentadiene) is a planar, five-membered heteroaromatic molecule with 3C and 2N atom in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation and reduction conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This makes them potentially useful in the development of new antibiotics, particularly as resistance to existing antibiotics continues to be a major global health challenge.
Antimycobacterial Activity
These compounds also have antimycobacterial properties . This suggests they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antitumor Activity
These compounds have been found to have antitumor properties . This suggests they could be used in the development of new cancer treatments.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This could make them useful in the treatment of diabetes.
Antiallergic Activity
These compounds have antiallergic properties . This suggests they could be used in the treatment of allergic reactions.
Antipyretic Activity
Imidazole derivatives have been found to have antipyretic (fever-reducing) properties . This could make them useful in the treatment of conditions characterized by fever.
Antiviral Activity
These compounds have been found to have antiviral properties . This suggests they could be used in the development of new antiviral drugs, particularly as viral diseases continue to pose significant global health challenges.
properties
IUPAC Name |
(1-methylimidazol-2-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-6-5-12-11(13)10(15)8-3-2-4-9(7-8)14(16)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYMNXKRADXDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408365 |
Source


|
| Record name | (1-Methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32902-21-9 |
Source


|
| Record name | (1-Methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)











